N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal SJA6017, also known as Calpain Inhibitor VI, is a calpain inhibitor (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). Treatment with SJA6017 reduces apoptotic cell death, preserves spinal cord tissue and improves functional outcome. Treating calpain-induced apoptosis with this agent may be a feasible therapeutic strategy for patients with spinal cord injury.
Brand Name: Vulcanchem
CAS No.: 190274-53-4
VCID: VC0543273
InChI: InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)
SMILES: CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Molecular Formula: C17H25FN2O4S
Molecular Weight: 372.5 g/mol

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal

CAS No.: 190274-53-4

Inhibitors

VCID: VC0543273

Molecular Formula: C17H25FN2O4S

Molecular Weight: 372.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal - 190274-53-4

CAS No. 190274-53-4
Product Name N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal
Molecular Formula C17H25FN2O4S
Molecular Weight 372.5 g/mol
IUPAC Name 2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide
Standard InChI InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)
Standard InChIKey WSJWUIDLGZAXID-HOCLYGCPSA-N
Isomeric SMILES CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
SMILES CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Canonical SMILES CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Appearance Solid powder
Description SJA6017, also known as Calpain Inhibitor VI, is a calpain inhibitor (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). Treatment with SJA6017 reduces apoptotic cell death, preserves spinal cord tissue and improves functional outcome. Treating calpain-induced apoptosis with this agent may be a feasible therapeutic strategy for patients with spinal cord injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Calpain Inhibitor VI; Calpain Inhibitor 4; Calpain-In-4; SJA6017; SJA-6017; SJA 6017.
Reference 1: Akdemir O, Uçankale M, Karaoğlan A, Barut S, Sağmanligil A, Bilguvar K, Cirakoğlu B, Sahan E, Colak A. Therapeutic efficacy of SJA6017, a calpain inhibitor, in rat spinal cord injury. J Clin Neurosci. 2008 Oct;15(10):1130-6. doi: 10.1016/j.jocn.2007.08.011. Epub 2008 Jul 24. PubMed PMID: 18656362.
2: Biswas S, Harris F, Singh J, Phoenix DA. The in vitro retardation of porcine cataractogenesis by the calpain inhibitor, SJA6017. Mol Cell Biochem. 2004 Jun;261(1-2):169-73. PubMed PMID: 15362500.
3: Inoue J, Nakamura M, Cui YS, Sakai Y, Sakai O, Hill JR, Wang KK, Yuen PW. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor. J Med Chem. 2003 Feb 27;46(5):868-71. PubMed PMID: 12593666.
4: Kupina NC, Nath R, Bernath EE, Inoue J, Mitsuyoshi A, Yuen PW, Wang KK, Hall ED. The novel calpain inhibitor SJA6017 improves functional outcome after delayed administration in a mouse model of diffuse brain injury. J Neurotrauma. 2001 Nov;18(11):1229-40. PubMed PMID: 11721741.
5: Tamada Y, Fukiage C, Mizutani K, Yamaguchi M, Nakamura Y, Azuma M, Shearer TR. Calpain inhibitor, SJA6017, reduces the rate of formation of selenite cataract in rats. Curr Eye Res. 2001 Apr;22(4):280-5. PubMed PMID: 11462167.
6: Fukiage C, Azuma M, Nakamura Y, Tamada Y, Nakamura M, Shearer TR. SJA6017, a newly synthesized peptide aldehyde inhibitor of calpain: amelioration of cataract in cultured rat lenses. Biochim Biophys Acta. 1997 Oct 24;1361(3):304-12. PubMed PMID: 9375805.
PubChem Compound 22134166
Last Modified Nov 11 2021
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